molecular formula C12H26S B213132 tert-Dodecylmercaptan CAS No. 25103-58-6

tert-Dodecylmercaptan

Cat. No.: B213132
CAS No.: 25103-58-6
M. Wt: 202.4 g/mol
InChI Key: YAJYJWXEWKRTPO-UHFFFAOYSA-N
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Description

tert-Dodecylmercaptan, also known as tert-dodecyl mercaptan, is a colorless to pale yellow viscous liquid with the chemical formula C12H26S. It is a member of the thiol family and is primarily used in the polymer industry as a chain transfer agent and molecular weight regulator. This compound is known for its ability to effectively reduce the branching degree of polymer chains and ensure uniform molecular weight distribution .

Preparation Methods

Catalytic Reaction of Hydrogen Sulfide with Tri-n-Butene

The most widely documented method involves the reaction of hydrogen sulfide with tri-n-butene (a mixture of C₁₁–C₁₃ olefins, predominantly dodecene) in the presence of acid catalysts. This process, detailed in FR2866024A1 , operates under mild temperatures (20–50°C) and atmospheric pressure. The catalyst system typically includes sulfonic acid resins or mineral acids, which protonate the olefin to form a carbocation intermediate. Subsequent nucleophilic attack by H₂S yields the tertiary thiol (Fig. 1).

Reaction Mechanism

  • Protonation : Tri-n-butene reacts with the acid catalyst (H⁺) to form a tertiary carbocation.

  • Nucleophilic Addition : H₂S donates a hydrosulfide ion (HS⁻), attacking the carbocation to form a thiol protonated intermediate.

  • Deprotonation : The intermediate loses a proton to regenerate the catalyst and release TDM .

Key Parameters

  • Olefin Purity : Tri-n-butene must contain >90% dodecene to minimize side products .

  • H₂S-to-Olefin Ratio : A molar excess of H₂S (1.5:1) ensures complete conversion.

  • Catalyst Loading : 2–5 wt% of acid catalyst relative to olefin .

Table 1 : Typical Reaction Conditions for Tri-n-Butene Method

ParameterValue
Temperature20–50°C
PressureAtmospheric
H₂S:Dodecene Molar Ratio1.5:1
CatalystSulfonic Acid Resin
Yield85–90%

Aluminum Chloride-Based Composite Catalysts

A novel approach described in CN110876962A employs a composite catalyst system comprising anhydrous aluminum chloride (AlCl₃), aromatic hydrocarbons (e.g., benzene), and chlorinated alkanes (e.g., monochloromethane). This method enhances catalytic activity and reduces corrosion compared to traditional AlCl₃ systems.

Catalyst Preparation

The catalyst is synthesized by:

  • Mixing AlCl₃, benzene, and monochloromethane in a 1:5:1 molar ratio.

  • Stirring at 25°C for 1 hour to form a homogeneous acidic liquid .

Reaction Optimization

  • Temperature : 20–25°C to prevent side reactions (e.g., sulfide formation).

  • H₂S Feed Rate : 30 g/h ensures controlled reaction kinetics .

  • Catalyst Concentration : 9 wt% relative to tetrapropylene (C₁₂H₂₄) .

Table 2 : Performance of AlCl₃-Based Composite Catalysts

MetricValue
TDM Selectivity79.6%
Dodecene Conversion88.3%
Byproduct (Sulfide)1.4%

This method achieves higher selectivity due to the stabilizing effect of aromatic additives on the carbocation intermediate .

Modified Y Zeolite Catalysts

CN116162048A introduces a sustainable method using modified Y zeolites, which offer high surface area and acidity. The zeolite is treated with ammonium fluoride and metal oxides (e.g., La₂O₃) to enhance stability and active site density.

Process Parameters

  • Temperature : 40–80°C (optimal for zeolite activity).

  • Pressure : 1.2–3 MPa to maintain H₂S in liquid phase.

  • Space Velocity : 1–2 h⁻¹ balances throughput and conversion .

Advantages Over Conventional Methods

  • Reusability : Zeolite catalysts retain >90% activity after five cycles.

  • Environmental Impact : Reduced waste acid generation compared to AlCl₃ systems .

Table 3 : Comparative Analysis of Preparation Methods

MethodCatalystYield (%)Selectivity (%)Byproducts
Tri-n-Butene Sulfonic Acid85–9092–95Oligomers
AlCl₃ Composite AlCl₃/Benzene/CH₃Cl79–8279–82Sulfides
Modified Y Zeolite La₂O₃-Y Zeolite88–9194–97Trace olefins

Mechanistic Insights and Side Reactions

Carbocation Stability

The tertiary carbocation formed during protonation is stabilized by hyperconjugation and inductive effects from alkyl groups, favoring thiol formation over polymerization . However, excess H₂S or elevated temperatures may lead to:

  • Disproportionation : 2 RSH → RSSR + H₂S.

  • Sulfide Formation : R⁺ + HS⁻ → R-S-R .

Mitigation Strategies

  • Low-Temperature Operation : Limits sulfide byproducts to <2% .

  • Catalyst Modifiers : Aromatic hydrocarbons in AlCl₃ systems scavenge free protons, reducing side reactions .

Industrial Scalability and Challenges

Continuous Reactor Systems

Modern plants adopt tubular reactors with inline H₂S injection, achieving >95% conversion in 1–2 hours. Key challenges include:

  • Corrosion : Addressed using glass-lined reactors or titanium alloys.

  • H₂S Handling : Requires scrubbers and closed-loop systems to prevent emissions .

Economic Considerations

  • Catalyst Cost : Zeolite catalysts are 20–30% cheaper than AlCl₃ due to reusability .

  • Energy Consumption : Low-temperature zeolite processes reduce heating costs by 40% .

Chemical Reactions Analysis

Types of Reactions: tert-Dodecylmercaptan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced back to the thiol form from disulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

Chain Transfer Agent in Radical Polymerization

tert-Dodecylmercaptan is primarily utilized as a chain transfer agent in radical polymerization. Its role is crucial in controlling the molecular weight of polymers and enhancing the properties of the resulting materials. The compound facilitates the termination of growing polymer chains, allowing for a more uniform distribution of molecular weights within the polymer matrix.

  • Experimental Studies : Research has demonstrated that t-DDM can effectively modify the molecular structure of high-impact polystyrene (HIPS) when used in blends with styrene and polybutadiene. Proton Nuclear Magnetic Resonance (NMR) studies indicate that t-DDM distributes evenly between phases at room temperature, which influences the overall properties of the resulting polymer blends .
  • Influence on Adhesive Properties : A study investigating the effects of t-DDM on water-based pressure-sensitive adhesives found that varying the amount of t-DDM significantly impacted the adhesive's peel resistance and shear strength. Optimal performance was observed with specific ratios of t-DDM and acrylic acid, indicating its importance in formulating effective adhesive products .

Environmental Impact and Toxicology

Persistent, Bioaccumulative, and Toxic Substance Assessment

The environmental implications of this compound have garnered attention due to its classification as a candidate persistent, bioaccumulative, and toxic (PBT) substance. Risk assessments have highlighted concerns regarding its potential toxicity to aquatic life and its bioaccumulation potential .

  • Toxicity Studies : Genetic toxicity evaluations have been conducted to assess the mutagenic potential of t-DDM using the Ames test, which provides insights into its safety profile for human exposure and environmental impact. The results indicated varying levels of toxicity depending on concentration and exposure duration .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is employed in the synthesis of various thiol compounds through reactions involving hydrogen sulfide and olefins. The production process typically involves using catalysts to facilitate these reactions, resulting in a complex mixture of thiols that includes t-DDM as a primary product .

  • Analytical Techniques : Recent advancements in chromatographic methods have improved the detection and quantification of t-DDM in complex mixtures. These methods enhance sample throughput and provide precise measurements necessary for quality control in manufacturing processes .

Mechanism of Action

tert-Dodecylmercaptan exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and other electrophilic species. This property makes it an effective chain transfer agent in polymerization reactions, where it helps in terminating growing polymer chains and transferring the active site to another monomer. This mechanism ensures controlled polymer growth and uniform molecular weight distribution .

Comparison with Similar Compounds

    1-Dodecanethiol: Similar in structure but lacks the tertiary carbon, making it less effective as a chain transfer agent.

    2-Methyl-2-propanethiol: Has a similar thiol group but a different carbon backbone, leading to different reactivity and applications.

    1-Octanethiol: Shorter carbon chain, resulting in different physical properties and reactivity.

Uniqueness of Tert-Dodecanethiol: tert-Dodecylmercaptan is unique due to its tertiary carbon structure, which provides steric hindrance and enhances its effectiveness as a chain transfer agent. This property makes it particularly valuable in the polymer industry for producing polymers with controlled molecular weight and branching .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural purity of tert-dodecylmercaptan in laboratory settings?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns and sulfur atom placement, infrared (IR) spectroscopy to identify thiol (-SH) functional groups, and gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-reference spectral data with computational simulations (e.g., density functional theory) for unresolved structural ambiguities .

Q. How can researchers optimize purification techniques for tert-dodecylmercaptan to minimize oxidative byproducts?

  • Methodological Answer : Implement fractional distillation under inert atmospheres (e.g., nitrogen) to prevent oxidation, followed by column chromatography using silica gel with non-polar eluents. Monitor purity via thin-layer chromatography (TLC) and quantify residual impurities using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What standardized protocols ensure reproducible synthesis of tert-dodecylmercaptan in small-scale reactions?

  • Methodological Answer : Adopt controlled radical addition methods (e.g., thiol-ene "click" chemistry) with strict temperature (±1°C) and stoichiometric precision. Document reaction parameters (e.g., initiator concentration, solvent polarity) and validate reproducibility through triplicate trials with statistical analysis of yield and purity .

Q. How should researchers handle and store tert-dodecylmercaptan to prevent degradation during experimental workflows?

  • Methodological Answer : Store in amber glass vials under argon at -20°C, with desiccants to mitigate hydrolysis. Conduct stability tests via periodic GC-MS analysis over 30-day intervals to establish degradation kinetics. Use freshly distilled samples for sensitive applications (e.g., catalysis) .

Q. What computational tools are effective for predicting the physicochemical properties of tert-dodecylmercaptan?

  • Methodological Answer : Utilize molecular dynamics simulations (e.g., GROMACS) for diffusion coefficients and solubility parameters, and quantum mechanical software (e.g., Gaussian) for electronic properties. Validate predictions against experimental data (e.g., logP, boiling point) from peer-reviewed studies .

Advanced Research Questions

Q. How can factorial design be applied to investigate the synergistic effects of temperature, catalyst loading, and solvent polarity on tert-dodecylmercaptan’s reactivity in radical chain reactions?

  • Methodological Answer : Design a 2³ full factorial experiment with center points to model interactions. Use response surface methodology (RSM) to optimize reaction yield and selectivity. Validate models via ANOVA and confirmatory runs. Address confounding variables by isolating oxygen and moisture .

Q. What mechanistic insights can transient absorption spectroscopy provide regarding the photo-induced degradation pathways of tert-dodecylmercaptan?

  • Methodological Answer : Employ ultrafast laser spectroscopy to track excited-state dynamics and radical intermediates. Correlate decay kinetics with solvent dielectric constants and compare to computational TD-DFT results. Reconcile discrepancies using Marcus theory for electron transfer .

Q. How do isotopic labeling studies (e.g., ³⁴S) clarify the role of tert-dodecylmercaptan in interfacial adsorption processes on metal nanoparticles?

  • Methodological Answer : Synthesize ³⁴S-labeled analogs and use neutron reflectometry or X-ray photoelectron spectroscopy (XPS) to quantify adsorption isotherms. Compare with molecular dynamics simulations to resolve binding affinities and orientation effects .

Q. What strategies reconcile conflicting data on tert-dodecylmercaptan’s inhibitory effects in polymerization kinetics across different monomer systems?

  • Methodological Answer : Conduct meta-analysis of rate constants (kp) and chain-transfer coefficients (Ctr) across studies. Use multivariate regression to identify monomer-specific electronic (e.g., Hammett σ) and steric parameters. Validate via stopped-flow kinetics under controlled conditions .

Q. How can in situ Raman spectroscopy elucidate the dynamic behavior of tert-dodecylmercaptan as a stabilizing ligand in colloidal nanostructure synthesis?

  • Methodological Answer : Integrate flow-cell reactors with Raman probes to monitor ligand exchange in real-time. Apply principal component analysis (PCA) to spectral datasets to distinguish surface-bound vs. free thiol populations. Correlate findings with TEM-based size distribution analyses .

Properties

IUPAC Name

2,3,3,4,4,5-hexamethylhexane-2-thiol
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InChI

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3
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InChI Key

YAJYJWXEWKRTPO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S
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Molecular Formula

C12H26S
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DSSTOX Substance ID

DTXSID1025221
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Molecular Weight

202.40 g/mol
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Physical Description

Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS]
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Boiling Point

441 to 478 °F at 760 mmHg (NTP, 1992)
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Flash Point

195 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

0.85 at 77 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

25103-58-6
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Melting Point

18.5 °F (NTP, 1992)
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